molecular formula C18H23NO3 B1668108 Butopamine CAS No. 66734-12-1

Butopamine

Cat. No. B1668108
CAS RN: 66734-12-1
M. Wt: 301.4 g/mol
InChI Key: YJQZYXCXBBCEAQ-ACJLOTCBSA-N
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Description

Butopamine is a non-selective ligand at the beta1 and beta2-adrenoceptors . It is more efficiently coupled through the beta2-adrenoceptor than the beta1 adrenoceptor . The molecular formula of Butopamine is C18H23NO3 .


Molecular Structure Analysis

Butopamine has a molecular formula of C18H23NO3 . Its average mass is 301.380 Da and its mono-isotopic mass is 301.167786 Da .


Physical And Chemical Properties Analysis

Butopamine has a molecular formula of C18H23NO3 . Its average mass is 301.380 Da and its mono-isotopic mass is 301.167786 Da .

Scientific Research Applications

1. Metabolic Engineering in Alkaloid Production

Research by Palazón et al. (2008) highlights the application of metabolic engineering in the production of tropane alkaloids like scopolamine. This approach is significant for improving the yield and quality of these compounds in medicinal plants, providing an alternative to traditional cultivation and extraction methods.

2. Comprehensive Review of Butein

Butein, a chalcone polyphenol, has been extensively studied for its therapeutic potential in various chronic diseases. Padmavathi et al. (2017) provide a comprehensive review of the pharmacological and biological effects of butein, including its antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective properties.

3. Advances in Levodopa Treatment for Parkinson's Disease

The work of Lees, Tolosa, and Olanow (2015) provides an overview of the early development of levodopa as a treatment for Parkinson's disease. This study underscores the significance of dopamine in motor function and the transformative impact of levodopa in the management of Parkinson's disease.

4. Application of Invasive Plant Species for Alkaloid Extraction

Research by Georgiana Mardare (Balusescu) et al. (2022) explores the use of invasive plant species like Datura innoxia for extracting scopolamine. This study highlights the potential of utilizing invasive plants in a beneficial way, particularly in extracting valuable alkaloids for medicinal use.

5. Pharmacokinetic and Pharmacodynamic Properties of Parkinson’s Disease Drugs

Deleu, Northway, and Hanssens (2002) examine the clinical pharmacokinetics and pharmacodynamics of drugs used in the treatment of Parkinson’s disease. Their research is crucial for understanding the mechanisms and efficacy of drugs like levodopa and dopamine agonists in managing Parkinson's disease symptoms.

properties

IUPAC Name

4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/t13-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQZYXCXBBCEAQ-ACJLOTCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216876
Record name Butopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butopamine

CAS RN

66734-12-1
Record name Butopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66734-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butopamine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066734121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTOPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX7907IE2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ractopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240368
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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